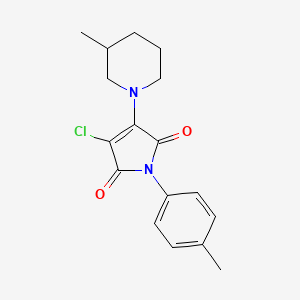
3-chloro-1-(4-methylphenyl)-4-(3-methyl-1-piperidinyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(4-methylphenyl)-4-(3-methyl-1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1990s by Pfizer as part of their research into the endocannabinoid system.
Mecanismo De Acción
3-chloro-1-(4-methylphenyl)-4-(3-methyl-1-piperidinyl)-1H-pyrrole-2,5-dione acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain and central nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and appetite stimulation. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-1-(4-methylphenyl)-4-(3-methyl-1-piperidinyl)-1H-pyrrole-2,5-dione is a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its potent effects on the central nervous system can make it difficult to use in certain experimental settings. Additionally, its synthetic nature and potential for abuse make it less attractive for therapeutic applications.
Direcciones Futuras
There are many potential future directions for research involving 3-chloro-1-(4-methylphenyl)-4-(3-methyl-1-piperidinyl)-1H-pyrrole-2,5-dione. One area of interest is its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Finally, there is interest in developing new synthetic cannabinoids based on the structure of this compound that may have improved therapeutic potential and fewer side effects.
Métodos De Síntesis
The synthesis of 3-chloro-1-(4-methylphenyl)-4-(3-methyl-1-piperidinyl)-1H-pyrrole-2,5-dione involves several steps, including the reaction of 4-methylacetophenone with piperidine to form 4-methyl-1-piperidinone, which is then reacted with 3-methyl-2-cyclohexenone to form 4-methyl-3-(3-methyl-1-piperidinyl)-2-cyclohexenone. This compound is then reacted with chloroacetyl chloride to form 3-chloro-4-methyl-1-(3-methyl-1-piperidinyl)-2-cyclohexenone, which is finally reacted with maleic anhydride to form this compound.
Aplicaciones Científicas De Investigación
3-chloro-1-(4-methylphenyl)-4-(3-methyl-1-piperidinyl)-1H-pyrrole-2,5-dione has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to activate both the CB1 and CB2 receptors, leading to a wide range of effects on the central nervous system and other organs.
Propiedades
IUPAC Name |
3-chloro-1-(4-methylphenyl)-4-(3-methylpiperidin-1-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11-5-7-13(8-6-11)20-16(21)14(18)15(17(20)22)19-9-3-4-12(2)10-19/h5-8,12H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUHEWXQNFNFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate hydrochloride](/img/structure/B5081131.png)
![3-chloro-10,11-dimethoxy-6-phenyl-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5081151.png)
![methyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-valinate](/img/structure/B5081157.png)
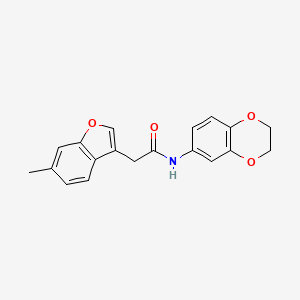
![6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081170.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5081177.png)
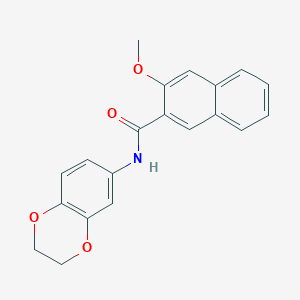
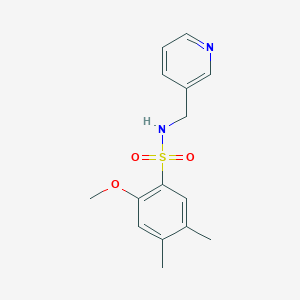
![11-(4-biphenylyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5081207.png)
![1-(3,5-dimethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5081212.png)
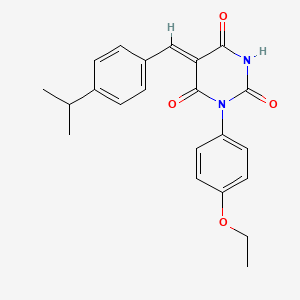
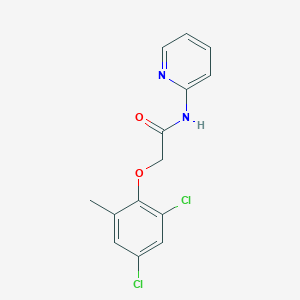
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5081241.png)

